![molecular formula C19H23NO4S B14205675 Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 830319-65-8](/img/structure/B14205675.png)
Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to ensure the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in THF or NaBH₄ in methanol.
Substitution: Halogenated reagents like bromo or chloro compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure without additional functional groups.
N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom.
Uniqueness
Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
830319-65-8 |
|---|---|
Fórmula molecular |
C19H23NO4S |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C19H23NO4S/c1-14-4-7-17(8-5-14)25(21,22)20-11-10-16(13-20)15-6-9-18(23-2)19(12-15)24-3/h4-9,12,16H,10-11,13H2,1-3H3 |
Clave InChI |
LZVOIMJUCKTGLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


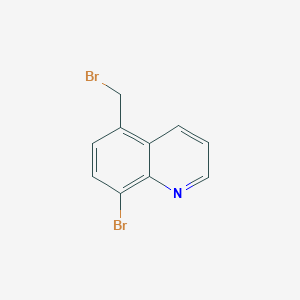
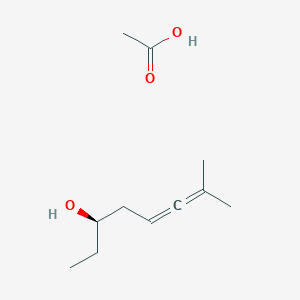
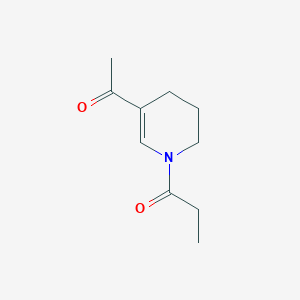
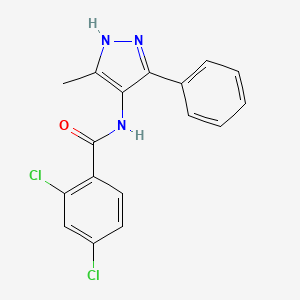

![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

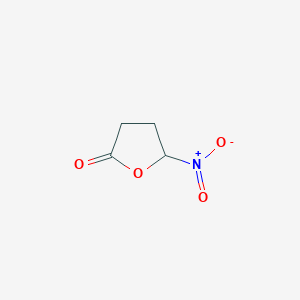
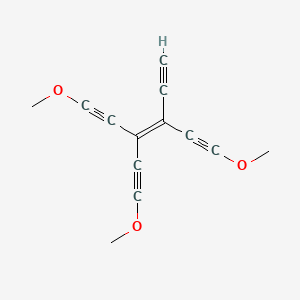
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
